molecular formula C19H22ClNO5 B14616384 6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride CAS No. 57256-24-3

6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride

Cat. No.: B14616384
CAS No.: 57256-24-3
M. Wt: 379.8 g/mol
InChI Key: PIAGBHFZDNKMED-UHFFFAOYSA-N
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Description

6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydroxy and methoxy functional groups, as well as an isoquinoline core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate amines, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce an alcohol .

Scientific Research Applications

6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid
  • 6-hydroxy-7-methoxy-1-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid
  • 5-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid

Uniqueness

What sets 6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

57256-24-3

Molecular Formula

C19H22ClNO5

Molecular Weight

379.8 g/mol

IUPAC Name

6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H21NO5.ClH/c1-24-14-5-3-12(4-6-14)11-19(18(22)23)15-10-17(25-2)16(21)9-13(15)7-8-20-19;/h3-6,9-10,20-21H,7-8,11H2,1-2H3,(H,22,23);1H

InChI Key

PIAGBHFZDNKMED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2(C3=CC(=C(C=C3CCN2)O)OC)C(=O)O.Cl

Origin of Product

United States

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